molecular formula C17H16N6O3S B12031709 5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol CAS No. 624724-98-7

5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12031709
CAS No.: 624724-98-7
M. Wt: 384.4 g/mol
InChI Key: JLRBUWSLXWNUPS-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 3-nitrobenzaldehyde hydrazone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then subjected to cyclization using a base such as sodium hydroxide or potassium carbonate to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation; mild to moderate temperatures.

    Substitution: Halides, amines; presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Bromophenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol lies in its specific structural features, such as the ethoxy group and the nitrobenzylidene moiety, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable candidate for various applications.

Properties

CAS No.

624724-98-7

Molecular Formula

C17H16N6O3S

Molecular Weight

384.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N6O3S/c1-2-26-15-8-6-13(7-9-15)16-19-20-17(27)22(16)21-18-11-12-4-3-5-14(10-12)23(24)25/h3-11,21H,2H2,1H3,(H,20,27)/b18-11+

InChI Key

JLRBUWSLXWNUPS-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.